molecular formula C10H16N2O4 B213115 N,N'-Diallyl-L-tartardiamide CAS No. 58477-85-3

N,N'-Diallyl-L-tartardiamide

Cat. No.: B213115
CAS No.: 58477-85-3
M. Wt: 228.24 g/mol
InChI Key: ZRKLEAHGBNDKHM-OCAPTIKFSA-N
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Description

N,N’-Diallyl-L-tartardiamide (DATD) is a crosslinking agent for polyacrylamide gels . It is also known as N,N’-Diallyltartramide . It is used in applications where the polyacrylamide gel acts as a structural component at the bottom of a gel electrophoresis apparatus .


Synthesis Analysis

DATD can be used as a cross-linking agent during the preparation of hydrogels . It is also used in the polymerization of soluble polyacrylamide gels for electrophoresis applications .


Molecular Structure Analysis

The molecular formula of DATD is C10H16N2O4 . The molecular weight is 228.25 .


Chemical Reactions Analysis

DATD is a reversible cross-linker for polyacrylamide gels that produces a gel which is soluble in dilute (2%) periodic acid at room temperature for 1-2 hours . This property is useful when recovering protein from polyacrylamide gels .


Physical and Chemical Properties Analysis

DATD is a white crystalline powder, crystals or flakes . It has a storage temperature of 2-8°C .

Scientific Research Applications

  • N,N'-Diallyl-L-tartardiamide is used as a solubilizable gel in electrophoresis. It dissolves quickly in periodic acid and can recover proteins after gel dissolution (Anker, 1970).

  • In chromatography, this compound-based network-polymeric chiral stationary phases have been developed for the enantioselective separation of various compounds, demonstrating significant enantioselectivity (Andersson et al., 1996).

  • These chiral stationary phases have also been applied for the liquid chromatographic resolution of cyclic sulfoximides and their precursors, showing strong hydrogen bonding and enantioselectivity (Lwendahl & Allenmark, 1997).

  • A thermodynamic study on the enantioseparation of mitotane using a diallyl-L-tartardiamide-based stationary phase in supercritical fluid chromatography revealed that the process is enthalpically driven (Antelo et al., 2012).

  • This compound-based polymers have been investigated for their properties in capillary zone electrophoresis. Their high hydrophilicity and resistance to hydrolysis make them suitable for protein separations (Gelfi et al., 1992).

  • The compound has been used in the preparation of pseudo-template imprinted polymers with chiral recognition properties, useful in the separation of cinchona alkaloids in high-performance liquid chromatography (Jiang et al., 2013).

  • Tartaric acid-based selectors, including this compound, have been synthesized for use in enantioselective chromatography, highlighting the importance of amide NH functions and flexibility in benzoyl moieties for chiral recognition and selectivity (Oxelbark & Sellén, 2003).

  • A study on the formation of tartradiamides by thermolysis of tartaric acid with alkylamines provided insights into the mechanisms of amide formation, although it was considered of limited practical value for stereoselective synthesis (González & Carlsen, 2008).

Mechanism of Action

Target of Action

N,N’-Diallyl-L-tartardiamide, also known as (2R,3R)-N1,N4-Diallyl-2,3-dihydroxysuccinamide, is primarily used as a crosslinking agent for polyacrylamide gels . Its primary targets are the polyacrylamide molecules themselves, which it crosslinks to form a gel structure .

Mode of Action

The compound acts by forming covalent bonds between polyacrylamide molecules, creating a three-dimensional network or gel. This crosslinking action strengthens the interaction of the gel with glass, making it useful in applications where the polyacrylamide gel acts as a structural component .

Biochemical Pathways

The gels it forms are often used in biochemical research, particularly in gel electrophoresis techniques such as sds-page .

Pharmacokinetics

Notably, gels formed with this compound can be conveniently dissolved using periodic acid due to the presence of vicinal diols in the compound .

Result of Action

The primary result of N,N’-Diallyl-L-tartardiamide’s action is the formation of a stable, crosslinked polyacrylamide gel. This gel can be used in various laboratory techniques, including as a medium for electrophoresis. The gel’s properties can be influenced by the concentration of N,N’-Diallyl-L-tartardiamide used, with higher concentrations leading to denser, more crosslinked gels .

Action Environment

The action of N,N’-Diallyl-L-tartardiamide can be influenced by several environmental factors. For example, the pH and temperature of the solution can affect the speed and extent of the crosslinking reaction. Additionally, the presence of other compounds can also influence the reaction. For instance, it has been noted that the compound can act as an inhibitor of polymerization at high concentrations .

Safety and Hazards

DATD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

In the future, DATD could be used in the preparation of hydrogel containing cellulose, which is used as a component of an actuator capable of controlled soil irrigation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N,N'-Diallyl-L-tartardiamide involves the reaction between L-tartaric acid and allylamine to form N,N'-Diallyl-L-tartardiamide.", "Starting Materials": [ "L-tartaric acid", "Allylamine", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Dissolve L-tartaric acid in methanol and add allylamine to the solution.", "Heat the mixture to reflux for 24 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with cold methanol and dry it under vacuum.", "Dissolve the dried precipitate in chloroform.", "Add acetic anhydride and sodium bicarbonate to the solution and stir for 2 hours.", "Filter the solution and wash the precipitate with chloroform.", "Dry the precipitate under vacuum to obtain N,N'-Diallyl-L-tartardiamide." ] }

CAS No.

58477-85-3

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide

InChI

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+

InChI Key

ZRKLEAHGBNDKHM-OCAPTIKFSA-N

Isomeric SMILES

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O

SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Canonical SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

58477-85-3

physical_description

White powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Synonyms

N,N'-diallyltartardiamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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